2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone
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Overview
Description
2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that combines a chlorinated phenoxy group, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one typically involves multiple steps One common approach is the condensation of 4-chloro-3-methylphenol with an appropriate alkylating agent to introduce the phenoxy groupThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorine atom with other substituents, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoate: This compound shares the chlorinated phenoxy group but has a different overall structure.
2-[(4-Chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester: This compound also contains a chlorinated phenyl group and a pyrrolidine ring but differs in its ester functionality
Uniqueness
2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H29ClN2O2 |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H29ClN2O2/c1-16-14-18(7-8-19(16)21)25-15-20(24)23-12-3-2-6-17(23)9-13-22-10-4-5-11-22/h7-8,14,17H,2-6,9-13,15H2,1H3 |
InChI Key |
KTSDOZMGXGWSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCCCC2CCN3CCCC3)Cl |
Origin of Product |
United States |
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